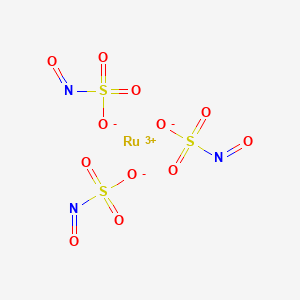
Ruthenium(III) nitrosylsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(III) nitrosylsulfate is a coordination compound with the chemical formula [Ru(NO)]₂(SO₄)₃. It is a red-brown powder that is soluble in water and primarily used in electroplating and coating applications . Ruthenium, the central metal in this compound, is a transition metal known for its catalytic properties and is part of the platinum group metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(III) nitrosylsulfate can be synthesized through the reaction of ruthenium trichloride with nitric acid and sulfuric acid. The reaction typically involves dissolving ruthenium trichloride in a mixture of concentrated nitric acid and sulfuric acid, followed by heating the solution to facilitate the formation of the nitrosylsulfate complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Ruthenium(III) nitrosylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes.
Substitution: Ligands in the complex can be substituted with other ligands, altering the coordination environment around the ruthenium center.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligands like phosphines, amines, or other donor molecules under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Ruthenium(II) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Ruthenium(III) nitrosylsulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ruthenium(III) nitrosylsulfate involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription processes, leading to cell death. Additionally, it can interact with proteins, altering their function and disrupting cellular pathways . These interactions make it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Ruthenium(III) nitrosylnitrate: Similar in structure but contains nitrate ligands instead of sulfate.
Ruthenium(III) chloride: A simpler ruthenium compound used in various catalytic applications.
Ruthenium(II) complexes: These include a wide range of compounds with different ligands and oxidation states, often used in catalysis and medicinal chemistry.
Uniqueness: Ruthenium(III) nitrosylsulfate is unique due to its specific coordination environment and the presence of both nitrosyl and sulfate ligands. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in electroplating and as a catalyst in organic synthesis .
Properties
IUPAC Name |
N-oxosulfamate;ruthenium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HNO4S.Ru/c3*2-1-6(3,4)5;/h3*(H,3,4,5);/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFHGBKZTDZBTJ-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].N(=O)S(=O)(=O)[O-].[Ru+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O12RuS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














